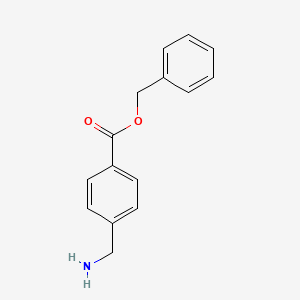

Benzyl 4-(aminomethyl)benzoate

Overview

Description

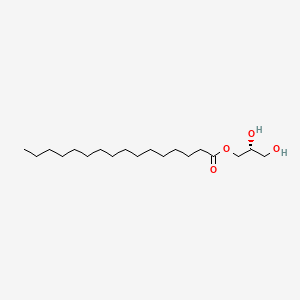

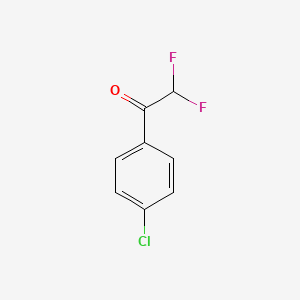

Benzyl 4-(aminomethyl)benzoate is a chemical compound with the CAS Number: 14209-66-6 . It has a molecular weight of 241.29 . The compound is a pale-yellow to yellow-brown solid . It is stored at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of Benzyl 4-(aminomethyl)benzoate involves three steps: alkylation, esterification, and alkylation . The synthetic route is characterized by simple operation, high total yields, and mild reaction conditions .Molecular Structure Analysis

The molecular structure of Benzyl 4-(aminomethyl)benzoate is represented by the linear formula C15H15NO2 . The Inchi Code for this compound is 1S/C15H15NO2/c16-10-12-6-8-14 (9-7-12)15 (17)18-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2 .Physical And Chemical Properties Analysis

Benzyl 4-(aminomethyl)benzoate is a pale-yellow to yellow-brown solid . It is stored at a temperature of 2-8°C .Scientific Research Applications

Synthesis of Benzamides

Benzyl 4-(aminomethyl)benzoate can be used as a starting material for the synthesis of benzamides through processes such as alkylation and esterification. This synthesis route is characterized by simple operation, high total yields, and mild reaction conditions .

Biological Activity Evaluation

The compound can be utilized in the design and synthesis of new benzoate compounds for biological activity evaluation. These compounds are synthesized using various starting materials, including 4-aminobenzoic acid, through a series of chemical reactions .

Green Chemistry Applications

It may also find applications in green chemistry, where it’s used in reactions characterized by eco-friendly processes, such as those utilizing ultrasonic irradiation as a green and powerful technology .

Safety and Hazards

Mechanism of Action

Target of Action

Benzyl 4-(aminomethyl)benzoate is a local anesthetic . It acts on nerve endings and nerve trunks, blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness . The primary targets of this compound are specific parts of the sodium ion (Na+) channel on the nerve membrane .

Mode of Action

The compound binds to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . Benzyl benzoate exerts toxic effects on the nervous system of the parasite, resulting in its death .

Biochemical Pathways

It is known that the compound can reduce the excitability of the membrane and has no effect on the resting potential .

Pharmacokinetics

If any of the applied benzyl benzoate is absorbed, it is rapidly hydrolyzed to benzoic acid and benzyl alcohol, the latter being further oxidized to benzoic acid . The benzoic acid is conjugated with glycine to form hippuric acid, which is the major excretory product in the urine .

Result of Action

The result of the action of Benzyl 4-(aminomethyl)benzoate is a loss of local sensation, making it useful for local surgery and treatment . It is lethal to certain parasites, making it useful in the treatment of conditions like scabies .

properties

IUPAC Name |

benzyl 4-(aminomethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13/h1-9H,10-11,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGLCSVHSUTHOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90463423 | |

| Record name | benzyl 4-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-(aminomethyl)benzoate | |

CAS RN |

14209-66-6 | |

| Record name | benzyl 4-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90463423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(cyclopent-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate, 97%](/img/structure/B6316500.png)

![N-Methyl-N-[3-(4,4,5,5,5-pentafluoropentylthio)propyl]amine](/img/structure/B6316529.png)